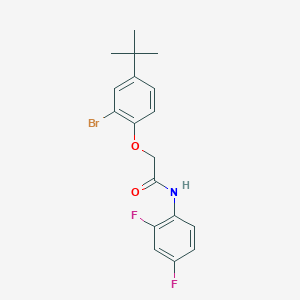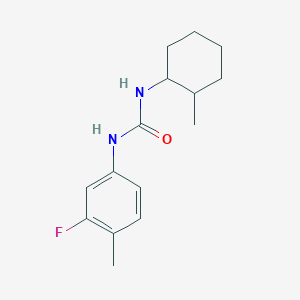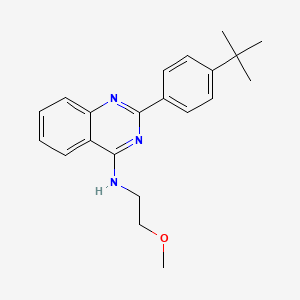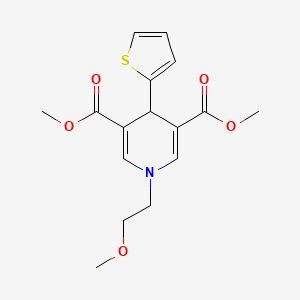
2-(2-bromo-4-tert-butylphenoxy)-N-(2,4-difluorophenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18BrF2NO2 and its molecular weight is 398.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.04890 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Assessment
A study explored the synthesis of novel acetamide derivatives, including compounds structurally related to 2-(2-bromo-4-tert-butylphenoxy)-N-(2,4-difluorophenyl)acetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. The compounds were synthesized through a multi-step reaction sequence, starting from the Leuckart reaction, and showed promising biological activities due to the presence of bromo and tert-butyl groups (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).
Chemoselective Acetylation for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a structurally related compound, was synthesized via chemoselective monoacetylation of 2-aminophenol using immobilized lipase, targeting the production of antimalarial drugs. This process was optimized to identify the best acyl donor and conditions, demonstrating a kinetically controlled synthesis (Deepali B Magadum & G. Yadav, 2018).
Optoelectronic and Nonlinear Optical Properties
Functionalized acene derivatives, including those with tert-butyl groups similar to the compound , were synthesized and evaluated for their optoelectronic properties and third-order nonlinear optical behaviors. These compounds displayed strong salvation and significant optical nonlinear performance, highlighting their potential in optoelectronic applications (G. Zhai et al., 2018).
Antioxidant Activities of Phenols
Research on phenols and catechols, including compounds with tert-butyl groups, investigated their antioxidant activities. These studies contribute to understanding the molecular basis of antioxidant activity, which could inform the development of new antioxidants (L. Barclay, C. E. Edwards, & M. Vinqvist, 1999).
Acetaminophen Degradation and Water Treatment
A study evaluated the impact of halide ions on the degradation of acetaminophen, revealing the roles of chloride and bromide in advanced oxidation treatments. This research could influence the development of more efficient water treatment methods, highlighting the importance of understanding halide ion effects (Yanyun Li et al., 2015).
Hydrogen Bond Studies
Research into hydrogen bond formation in N-(2-hydroxyphenyl)acetamide derivatives, including studies on substituted compounds, has provided insight into the electronic behavior and molecular structure of such compounds. This knowledge contributes to the broader understanding of molecular interactions and drug design (T. Romero & Angela Margarita, 2008).
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF2NO2/c1-18(2,3)11-4-7-16(13(19)8-11)24-10-17(23)22-15-6-5-12(20)9-14(15)21/h4-9H,10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJNIWCCIMJHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)acetamide](/img/structure/B4553543.png)
![3-({[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4553552.png)

METHANONE](/img/structure/B4553570.png)
![ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4553574.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4553576.png)

![4-methyl-7-(2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethoxy)-2H-chromen-2-one](/img/structure/B4553598.png)
![(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553602.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B4553604.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione](/img/structure/B4553617.png)
![ethyl 2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B4553625.png)
![6-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID](/img/structure/B4553631.png)
